

Biotin-PEG3-Alcohol in Fluorescence Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: *Biotin-PEG3-alcohol*

Cat. No.: *B3095428*

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Introduction

Biotin-PEG3-alcohol is a versatile linker molecule increasingly utilized in fluorescence microscopy applications. Its unique structure, comprising a high-affinity biotin tag, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive terminal hydroxyl group, offers significant advantages for the labeling and visualization of biomolecules. The biotin moiety allows for highly specific and robust detection through fluorescently-conjugated streptavidin, enabling signal amplification for enhanced sensitivity.^[1] The PEG spacer enhances the water solubility of the labeled molecule, reduces steric hindrance, and minimizes non-specific binding, contributing to improved signal-to-noise ratios in imaging experiments.^{[2][3]} The terminal alcohol can be activated or modified to react with various functional groups on proteins, antibodies, or other molecules of interest, facilitating their conjugation.^{[3][4]}

These application notes provide an overview of the use of **Biotin-PEG3-alcohol** in fluorescence microscopy, including protocols for conjugation and cell labeling, and a discussion of its utility in studying cellular signaling pathways.

Data Presentation

While direct quantitative comparisons of **Biotin-PEG3-alcohol** with other linkers in fluorescence microscopy are not extensively published, the following tables summarize key

characteristics and representative data for biotin-PEG linkers and the biotin-streptavidin system.

Table 1: Properties of **Biotin-PEG3-Alcohol**

Property	Value	Reference
Molecular Formula	C16H29N3O5S	
Molecular Weight	375.48 g/mol	
Purity	>96%	
Storage	-20°C	
Key Features	Biotin for streptavidin binding, PEG3 spacer for hydrophilicity and reduced steric hindrance, terminal alcohol for conjugation.	

Table 2: Representative Data on the Effect of PEG Spacers on Fluorescence

Biotin-Fluorophore Conjugate	Fluorescence Intensity upon Binding to Avidin/Streptavidin	Key Finding	Reference
Conventional (~14 atom spacer)	Significantly quenched	Short spacers can lead to fluorescence quenching.	
Biotin-PEG-Fluorophore	Retains intense fluorescence	PEG spacers can prevent fluorescence quenching.	

Table 3: Biotin-Streptavidin Interaction Characteristics

Parameter	Value	Significance
Dissociation Constant (Kd)	$\sim 10^{-14}$ to 10^{-15} M	One of the strongest known non-covalent biological interactions, ensuring stable labeling.
Stoichiometry	4 biotin molecules per streptavidin tetramer	Allows for signal amplification by binding multiple fluorescent streptavidin molecules to a single biotinylated target.

Experimental Protocols

Protocol 1: Conjugation of Biotin-PEG3-Alcohol to a Protein/Antibody via NHS Ester Chemistry

This protocol describes a general method to first activate the hydroxyl group of **Biotin-PEG3-alcohol** to an N-hydroxysuccinimide (NHS) ester and then conjugate it to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

- **Biotin-PEG3-alcohol**
- N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Protein/antibody solution in amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis cassette

Procedure:

- Activation of **Biotin-PEG3-Alcohol** (Preparation of Biotin-PEG3-NHS ester):
 - Dissolve **Biotin-PEG3-alcohol** in anhydrous DMF or DMSO.
 - Add an equimolar amount of DSC and a slight excess of TEA or DIPEA.
 - Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
 - The resulting Biotin-PEG3-NHS ester solution can be used directly or purified.
- Preparation of Protein/Antibody:
 - Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
 - If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
- Conjugation Reaction:
 - Add the activated Biotin-PEG3-NHS ester solution to the protein/antibody solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted NHS ester.
- Purification of the Biotinylated Protein/Antibody:
 - Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Protocol 2: Immunofluorescence Staining of Cells with a Biotinylated Primary Antibody

This protocol outlines the steps for using a biotinylated primary antibody to label a target antigen in fixed and permeabilized cells, followed by detection with a fluorescently labeled streptavidin.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
- Biotinylated primary antibody (prepared using Protocol 1 or commercially available)
- Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

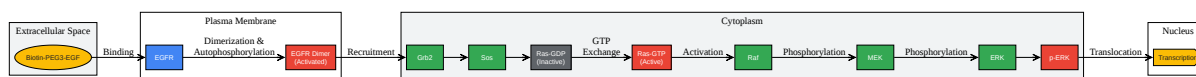
- Cell Permeabilization (for intracellular targets):
 - Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the biotinylated primary antibody in Blocking Buffer to the predetermined optimal concentration.
 - Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
- Fluorescent Streptavidin Incubation:
 - Dilute the fluorescently labeled streptavidin in Blocking Buffer to the manufacturer's recommended concentration.
 - Incubate the cells with the diluted fluorescent streptavidin for 30-60 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining and Mounting:
 - Incubate the cells with a nuclear counterstain like DAPI, if desired.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an appropriate mounting medium.

- Imaging:
 - Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualization of Signaling Pathways and Workflows

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Biotin-PEG3-alcohol can be used to label ligands, such as Epidermal Growth Factor (EGF), to study receptor-ligand interactions and downstream signaling events. Upon binding of a biotinylated EGF to the EGFR, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signals that can be visualized through immunofluorescence targeting downstream effectors.

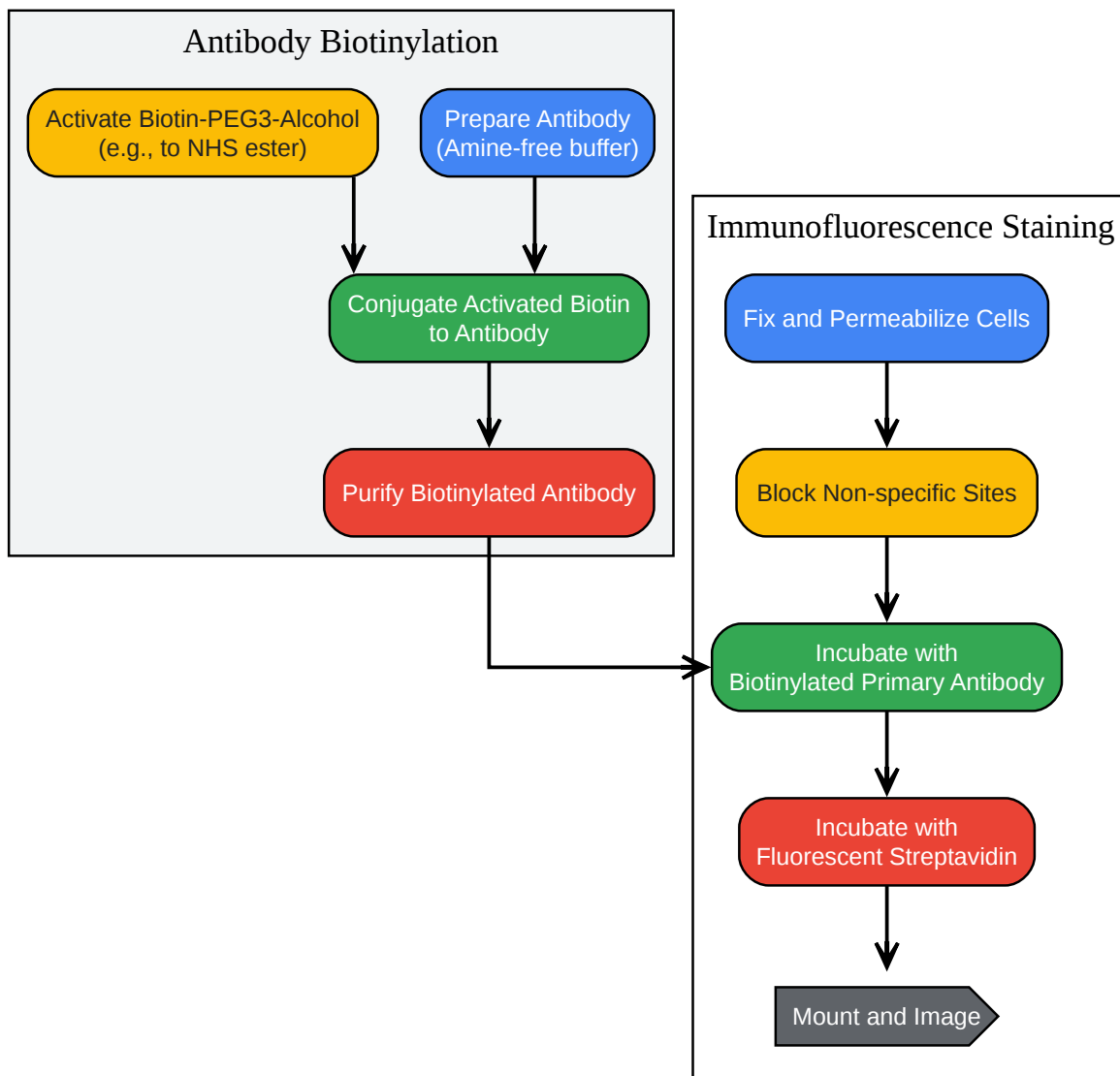


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Caption: EGFR signaling pathway initiated by a biotinylated ligand.

Experimental Workflow: Antibody Biotinylation and Immunofluorescence

The following diagram illustrates the overall workflow from conjugating an antibody with **Biotin-PEG3-alcohol** to its use in an immunofluorescence experiment.



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